molecular formula C10H8BrF3O2 B1407294 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone CAS No. 1556351-85-9

1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone

Cat. No.: B1407294
CAS No.: 1556351-85-9
M. Wt: 297.07 g/mol
InChI Key: FQQAPISZDVFBGS-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is a brominated aromatic ketone featuring a trifluoroethoxy substituent at the ortho position and a bromine atom at the para position of the phenyl ring. Its molecular formula is C₁₀H₈BrF₃O₂, with a molecular weight of 313.07 g/mol.

Properties

IUPAC Name

1-[4-bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-6(15)8-3-2-7(11)4-9(8)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQAPISZDVFBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone typically involves the following steps:

    Bromination: The starting material, 2-(2,2,2-trifluoroethoxy)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the bromination and acylation steps.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted phenyl ethanones.

    Reduction: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]ethanol.

    Oxidation: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]ethanoic acid.

Scientific Research Applications

Synthetic Chemistry

1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone serves as an important intermediate in the synthesis of various organic compounds. Its bromine and trifluoroethoxy groups make it a valuable building block for creating more complex molecules.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in the synthesis of fluorinated aromatic compounds. The presence of the trifluoroethoxy group enhances the reactivity of the aromatic system, allowing for selective substitution reactions .

Medicinal Chemistry

The compound has been investigated for its potential pharmaceutical applications due to its unique structural features that may confer biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies showed that these derivatives can inhibit the proliferation of certain cancer cell lines, suggesting a potential pathway for drug development targeting cancer therapies .

Material Science

In material science, this compound is explored for its properties in developing advanced materials with specific functionalities.

Applications in Coatings and Polymers

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. The trifluoroethoxy group contributes to the hydrophobicity of the resulting materials, making them suitable for protective coatings .

Application AreaDescriptionRelevant Studies
Synthetic ChemistryIntermediate for organic synthesisSynthesis of fluorinated compounds
Medicinal ChemistryPotential anticancer agentIn vitro studies on cancer cell lines
Material ScienceEnhances thermal stability in polymersStudies on coatings and polymer applications

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(4-Bromo-2-fluorophenyl)ethanone
  • Structure : Bromine (para) and fluorine (ortho) substituents.
  • Key Differences : Fluorine is smaller and less electron-withdrawing than trifluoroethoxy. This reduces steric hindrance and alters electrophilic substitution patterns.
  • Reactivity : The fluorine atom directs electrophilic attacks to the meta position, whereas the trifluoroethoxy group’s stronger electron-withdrawing effect further deactivates the ring .
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
  • Structure : Bromine (ortho) and trifluoromethyl (para) groups.
  • Key Differences : The trifluoromethyl group is more electron-withdrawing than trifluoroethoxy, increasing ring deactivation. The bromine’s position (ortho vs. para) affects steric interactions and reaction pathways .
1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethanone
  • Structure : Trifluoroethoxy (para) and acetyl (ortho) groups.
  • Key Differences : The para-substituted trifluoroethoxy group directs reactivity differently compared to the ortho-substituted variant in the target compound. This positional isomerism impacts solubility and crystallinity .
Reactivity in Substitution Reactions
  • The bromine atom in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the trifluoroethoxy group stabilizes intermediates through inductive effects .
  • Comparatively, 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone () undergoes distillation-based purification due to volatility differences, highlighting how substituents like silyl groups alter physical properties.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
1-[4-Bromo-2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanone 313.07 Br (para), OCH₂CF₃ (ortho) Not reported Lipophilic (DMF, DMSO)
1-(4-Bromo-2-fluorophenyl)ethanone 231.04 Br (para), F (ortho) Not reported Moderate polarity
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone 295.04 Br (ortho), CF₃ (para) Not reported Highly lipophilic
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone 233.04 Br (ortho), OH (para), F (meta) 86–87 Polar (water-miscible)

Biological Activity

Overview

1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone, with the CAS number 1556351-85-9, is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoroethoxy group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : 299.07 g/mol
  • IUPAC Name : 1-[4-bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethanone
  • InChI Key : FQQAPISZDVFBGS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. The bromine atom may also participate in halogen bonding, influencing binding affinity and specificity towards various enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Study on Anticancer Effects

A study conducted on the effects of related compounds on malignant pleural mesothelioma cells demonstrated that certain derivatives exhibited significant antiproliferative activity. This was assessed using cell viability assays and further validated through Western blot analysis to evaluate protein expression related to cell cycle regulation and apoptosis pathways .

In Vivo Studies

In vivo models have shown that compounds with structural similarities to this compound can effectively reduce tumor growth when administered in combination with other therapeutic agents. For instance, combinations with MEK inhibitors have shown enhanced antitumor effects compared to monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone
Reactant of Route 2
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1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone

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